molecular formula C20H24N2O3S B15097074 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole

Cat. No.: B15097074
M. Wt: 372.5 g/mol
InChI Key: FRWWSUPDICHHCU-UHFFFAOYSA-N
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Description

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with tert-butyl, methoxy, and sulfonyl groups

Preparation Methods

The synthesis of 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization with tert-butyl, methoxy, and sulfonyl groups. One common synthetic route involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. This is followed by sulfonylation using sulfonyl chloride and further functionalization with tert-butyl and methoxy groups under specific reaction conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methoxy groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively .

Comparison with Similar Compounds

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the benzimidazole core, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C20H24N2O3S/c1-13-9-17-18(10-14(13)2)22(12-21-17)26(23,24)15-7-8-19(25-6)16(11-15)20(3,4)5/h7-12H,1-6H3

InChI Key

FRWWSUPDICHHCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(C)(C)C

Origin of Product

United States

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